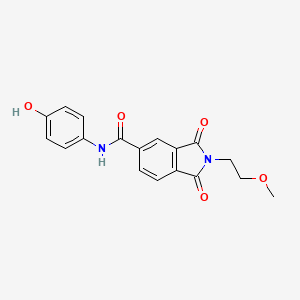![molecular formula C18H13N3O2S B4191872 2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B4191872.png)
2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole
Overview
Description
2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazo[2,1-b][1,3]thiazole family and is known for its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of 2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole is not fully understood. However, several research studies have proposed that this compound exerts its cytotoxic activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is regulated by various signaling pathways. This compound has been shown to activate the caspase-dependent pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In addition, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has demonstrated potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole in lab experiments include its potent cytotoxic, anti-inflammatory, and antimicrobial properties. This compound is relatively easy to synthesize and can be obtained in high yield and purity. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity. Further research is needed to determine the optimal concentration and exposure time for this compound to minimize its toxicity and maximize its therapeutic effects.
Future Directions
Future research directions for 2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole include investigating its potential applications in drug discovery and development. This compound has shown promising anticancer, anti-inflammatory, and antimicrobial properties, and further research is needed to determine its efficacy and safety in vivo. In addition, exploring the structure-activity relationship of this compound may lead to the development of more potent and selective derivatives. Furthermore, investigating the mechanism of action of this compound may provide insights into the molecular pathways involved in cancer, inflammation, and microbial infections.
Scientific Research Applications
2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Several research studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has demonstrated potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-12-17(14-5-3-2-4-6-14)20-11-16(19-18(20)24-12)13-7-9-15(10-8-13)21(22)23/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNWNDGSVXKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-nitrophenyl)-3-phenylimidazo[2,1-b][1,3]thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4191789.png)
![N-cyclohexyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4191795.png)
![methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate](/img/structure/B4191796.png)
![5-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191800.png)
![ethyl 4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4191808.png)
![8-iodo-4-(4-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4191816.png)

![4-({1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4191831.png)
![3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B4191838.png)

![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191866.png)
![N-(2-bromo-4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4191874.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4191879.png)
![3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione](/img/structure/B4191883.png)